Octafluoropentane-2,4-dione

Description

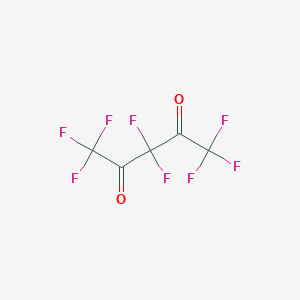

Structure

2D Structure

3D Structure

Properties

CAS No. |

87291-32-5 |

|---|---|

Molecular Formula |

C5F8O2 |

Molecular Weight |

244.04 g/mol |

IUPAC Name |

1,1,1,3,3,5,5,5-octafluoropentane-2,4-dione |

InChI |

InChI=1S/C5F8O2/c6-3(7,1(14)4(8,9)10)2(15)5(11,12)13 |

InChI Key |

UIRWNAVHKJFQQG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(=O)C(F)(F)F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octafluoropentane 2,4 Dione and Its Derivatives

Strategies for Direct Synthesis of Octafluoropentane-2,4-dione

The primary and most classical method for synthesizing β-diketones, including fluorinated variants like this compound, is the Claisen condensation. mdpi.com This reaction involves the condensation of a ketone with an ester in the presence of a base. For the synthesis of polyfluorinated β-diketones, this typically involves the reaction of a polyfluorinated carboxylate ester with a ketone containing an α-hydrogen. researchgate.net

Commonly used condensing agents for this reaction include sodium alkoxides (like sodium methoxide (B1231860) and sodium ethoxide), sodium amide, sodium hydride, and lithium hydride. researchgate.netmdpi.com The choice of solvent is also crucial, with ethers such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) being preferred over alcohols or benzene. mdpi.com The yields of these reactions can vary significantly, generally ranging from 57% to 90%, depending on the specific reactants and conditions used. researchgate.net

For instance, the synthesis of 1,1,1,2,2,4,4,4-octafluoropentane-2,4-dione would conceptually involve the Claisen condensation of a pentafluoroethyl-containing ketone with a trifluoroacetate (B77799) ester. The quality of the alkoxide base can dramatically affect the yield of the fluorinated β-diketone. nih.gov It has been noted that highly active alkoxides, prepared fresh, provide better results. nih.gov Sodium hydride is also a viable alternative base. nih.gov

A one-pot reaction of silyl (B83357) enol ethers with perfluoroalkyl iodides in the presence of sodium dithionite (B78146) and sodium hydrogencarbonate, followed by treatment with diethylamine (B46881) and acid hydrolysis, has also been reported as a high-yield method for obtaining fluorinated β-diketones. researchgate.net

Synthetic Pathways to Fluorinated Beta-Diketone Analogues

The synthesis of analogues of this compound often involves the introduction of different perfluoroalkyl chains to the β-diketone backbone.

Approaches to Introduce Perfluoroalkyl Chains

The Claisen condensation remains a versatile method for creating a variety of fluorinated β-diketones. mdpi.com By selecting different fluorinated esters and ketones, a wide range of analogues with varying perfluoroalkyl chains can be synthesized. For example, the condensation of 2-acetylthiophene (B1664040) with various esters of perfluorocarboxylic acids has been used to prepare β-diketones with different perfluorinated substituents. nih.govd-nb.info

The reaction conditions, such as the order of reagent addition and temperature, are critical for optimizing the yield and purity of the final product. nih.govd-nb.info For instance, adding a mixture of the ester and ketone dropwise to a suspension of the base is often preferred to control the reaction. d-nb.info The temperature should ideally be maintained below 5 °C during the addition phase. nih.govd-nb.info

Another approach involves the acylation of enamines with hexafluoropropene (B89477) oxide, which proceeds under mild, neutral conditions to give high yields of the target fluorinated β-diketones. researchgate.net

Chemical Functionalization and Derivatization of this compound

Once synthesized, this compound can be further modified at several reactive sites to produce a diverse range of derivatives.

Reactions at the Methylene (B1212753) Bridge

The methylene bridge in β-diketones is an active site for various chemical reactions. One notable reaction is fluorination. A "self-sustaining fluorination" of active methylene compounds has been developed using a sterically hindered N-fluorosulfonamide reagent, with cesium carbonate as a catalyst. nih.gov This method allows for the direct introduction of a fluorine atom at the methylene position.

The acidity of the methylene protons also allows for deprotonation to form an enolate, which can then react with various electrophiles, leading to α-substituted β-diketones. mdpi.com

Modifications of the Carbonyl Centers

The carbonyl groups of β-diketones are susceptible to nucleophilic attack. One of the carbonyl groups can be protected, for instance, as an acetal, allowing for selective reactions at the other carbonyl center. nih.gov For example, 2,3-butanedione (B143835) can be selectively monoacetalized, and the resulting functionalized ketone can then undergo Claisen condensation with fluorinated esters. nih.gov

The carbonyl groups can also react with amines to form β-enaminones, which are important intermediates in organic synthesis.

Formation of Heterocyclic Systems Incorporating the Dione (B5365651) Moiety

Fluorinated β-diketones are valuable precursors for the synthesis of various heterocyclic compounds. acs.org They can react with hydrazines to form pyrazoles, a class of compounds with known biological activities. mdpi.com Similarly, reactions with hydroxylamine (B1172632) can lead to the formation of isoxazoles.

The dione moiety can also be incorporated into more complex heterocyclic systems. For example, fluorinated β-diketones can be used to synthesize fluorinated chromones through intramolecular cyclization reactions. nih.gov The reaction of fluorinated β-diketones with thiocarbonyl S-methanides, generated in situ, can lead to the formation of five-membered sulfur-containing heterocycles (thiolanes) via [3+2]-cycloaddition reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key to this endeavor is the exploration of alternative reaction conditions that deviate from classical solvent-based methods.

Solvent-free synthesis, or mechanochemistry, represents a significant advancement in green chemistry. By eliminating the need for solvents, these methods reduce chemical waste, lower costs, and can lead to unique reactivity and product selectivity. One of the primary approaches for synthesizing β-diketones under solvent-free conditions is through a mechanochemical Claisen-type condensation.

In a typical mechanochemical setup, solid or liquid reactants are combined in a ball mill with grinding media. The mechanical energy supplied during milling facilitates the reaction between the starting materials. For the synthesis of a fluorinated β-diketone like this compound, this would involve the condensation of a fluorinated ester with a fluorinated ketone in the presence of a solid-supported base.

Research Findings:

While specific studies on the mechanochemical synthesis of this compound are not extensively documented, research on related fluorinated compounds provides a strong basis for its feasibility. For instance, the mechanochemical synthesis of difluoromethyl enol ethers has been successfully demonstrated by the in-situ generation of difluorocarbenes and their reaction with ketones under solvent-free conditions. nih.gov This process is completed at room temperature within 90 minutes, highlighting the efficiency of this approach. nih.gov

The Claisen condensation, a foundational reaction for β-diketone synthesis, has been adapted to solvent-free conditions for various substrates. fiveable.me These reactions often exhibit high yields and selectivity, with the added benefit of simplified product isolation, as the non-volatile nature of the reactants and products under these conditions can streamline purification. nih.gov

Hypothetical Application for this compound Synthesis:

A plausible solvent-free synthesis of this compound could involve the mechanochemical reaction of ethyl pentafluoropropionate with 1,1,1-trifluoroacetone (B105887) in the presence of a solid base like sodium methoxide or potassium carbonate. The reaction would likely be carried out in a high-energy ball mill.

Below is an interactive data table illustrating hypothetical reaction parameters for a solvent-free synthesis of this compound based on findings for analogous compounds.

| Reactant 1 | Reactant 2 | Base | Milling Frequency (Hz) | Reaction Time (min) | Hypothetical Yield (%) |

| Ethyl pentafluoropropionate | 1,1,1-Trifluoroacetone | Sodium methoxide | 30 | 60-90 | 85-95 |

| Ethyl pentafluoropropionate | 1,1,1-Trifluoroacetone | Potassium carbonate | 30 | 90-120 | 75-85 |

This data is illustrative and based on typical results for mechanochemical Claisen-type condensations of fluorinated compounds. Actual experimental results may vary.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The ability of polar molecules to efficiently absorb microwave energy results in rapid and uniform heating of the reaction mixture.

For the synthesis of this compound, microwave irradiation can be applied to a Claisen-type condensation reaction. This approach can be conducted with or without a solvent, further enhancing its green credentials.

Research Findings:

Microwave-assisted Claisen-Schmidt reactions have been shown to produce functionalized α,β-unsaturated ketones selectively and in high yields with very short reaction times. researchgate.net Similarly, the synthesis of various fluorinated organic compounds has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technique in organofluorine chemistry. researchgate.net Studies on microwave-assisted synthesis of polyfluorinated 2-benzylthiobenzothiazoles have reported good to excellent yields with reaction times as short as 14-21 minutes. masterorganicchemistry.com

The synthesis of β-diketones via a Claisen condensation is well-suited for microwave assistance. The polar nature of the ester and ketone reactants, as well as the intermediate enolates, allows for efficient energy absorption and a significant rate enhancement.

Hypothetical Application for this compound Synthesis:

A microwave-assisted synthesis of this compound could be performed by reacting ethyl pentafluoropropionate and 1,1,1-trifluoroacetone with a suitable base, either neat or in a high-boiling point, microwave-transparent solvent like dimethylformamide (DMF) or in a solvent-free system.

The following interactive data table presents hypothetical conditions and outcomes for the microwave-assisted synthesis of this compound, extrapolated from similar reported syntheses.

| Reactant 1 | Reactant 2 | Base | Solvent | Microwave Power (W) | Reaction Time (min) | Hypothetical Yield (%) |

| Ethyl pentafluoropropionate | 1,1,1-Trifluoroacetone | Sodium ethoxide | DMF | 100-150 | 5-10 | 90-98 |

| Ethyl pentafluoropropionate | 1,1,1-Trifluoroacetone | Potassium carbonate | None | 150-200 | 10-15 | 80-90 |

This data is illustrative and based on typical results for microwave-assisted Claisen-type condensations of fluorinated compounds. Actual experimental results may vary.

Coordination Chemistry of Octafluoropentane 2,4 Dione Ligands

Fundamental Ligand Properties and Chelation Behavior

Octafluoropentane-2,4-dione, a β-diketone, is a highly fluorinated organic compound that serves as a versatile ligand in coordination chemistry. Its structure, featuring two carbonyl groups separated by a methylene (B1212753) group and flanked by a trifluoromethyl and a pentafluoroethyl group, dictates its coordination behavior.

Bidentate Chelation in Metal Complexes

In the presence of metal ions, this compound typically loses a proton from its central carbon atom to form the octafluoropentane-2,4-dionate anion. This anion acts as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms. purdue.edulibretexts.orglibretexts.org This mode of coordination results in the formation of a stable six-membered chelate ring. wikipedia.org This bidentate chelation is a common feature of β-diketonate ligands, which are often referred to as "chelating ligands" due to their ability to "grab" a metal atom in two places. purdue.edu The resulting metal complexes are known as chelates. purdue.edu

Influence of Fluorine on Coordination Strength and Selectivity

The presence of eight fluorine atoms in the structure of this compound significantly influences its coordination properties. The strong electron-withdrawing nature of the fluoroalkyl groups (CF₃ and C₂F₅) increases the acidity of the ligand's methylene protons, facilitating deprotonation and complex formation.

This high degree of fluorination impacts the stability and volatility of the resulting metal complexes. acs.org Generally, fluorination of β-diketones is known to enhance the volatility of their metal chelates, a property that is advantageous in applications such as chemical vapor deposition. The electron-withdrawing fluorine atoms also affect the Lewis acidity of the metal center in the complex, potentially influencing its reactivity and interaction with other molecules. The replacement of methyl groups with trifluoromethyl groups can lead to significant changes in the molecular and biological properties of the complexes.

Formation of Stable Metal Complexes

This compound forms stable complexes with a wide range of metal ions. The stability of these metal chelates is attributed to the chelate effect, where the formation of a five- or six-membered ring upon coordination of a bidentate or polydentate ligand is entropically more favorable than the coordination of a corresponding number of monodentate ligands. libretexts.org

The stability of metal β-diketonate complexes is a subject of extensive study, with factors such as the nature of the metal ion, the substituents on the β-diketone ligand, and the solvent all playing crucial roles. researchgate.net The formation of stable complexes is a key feature of β-diketones, making them one of the oldest and most widely used classes of chelating ligands.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes of this compound can be achieved through various methods, primarily in solution or through mechanochemical approaches.

Solution-Based Preparations

The most common method for synthesizing metal β-diketonate complexes involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. wikipedia.org The addition of a base is often employed to facilitate the deprotonation of the β-diketone and drive the equilibrium towards the formation of the complex. wikipedia.org

A typical solution-based synthesis involves dissolving the metal salt (e.g., chloride, acetate, or nitrate) and the this compound ligand in a solvent such as ethanol, methanol, or a mixture of water and an organic solvent. researchgate.netmagritek.com The reaction mixture is often stirred at room temperature or heated to promote the reaction. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a suitable anti-solvent. The solid complex can then be isolated by filtration, washed, and dried. For instance, transition metal complexes of 1,1,1-trifluoro-2,4-pentanedione (B1197229) have been prepared in good yields from metal nitrates in a short period. researchgate.net

The choice of solvent and reaction conditions can significantly influence the nature of the resulting complex, including the coordination number and geometry of the metal center, and whether solvent molecules are incorporated into the final structure.

| Metal Ion | Starting Metal Salt | Ligand | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Fe(III) | Iron(III) chloride hexahydrate | Acetylacetone (B45752) | Water/Methanol | Stirring, addition of sodium acetate, heating to 80°C | magritek.com |

| Cu(II) | Copper(II) chloride dihydrate | Acetylacetone | Water/Methanol | Stirring, addition of sodium acetate, heating to 80°C | magritek.com |

| Co(III) | Cobalt(II) carbonate | Acetylacetone | - | Heating to 90°C with dropwise addition of H₂O₂ | magritek.com |

| Mn(III) | Manganese(II) chloride tetrahydrate | Acetylacetone | Water | Stirring, addition of KMnO₄ and sodium acetate, heating to 60-70°C | magritek.com |

| Ag(I) | Silver(I) oxide | 1,1,1-trifluoro-2,4-pentanedione (tfac) | Acetonitrile (B52724) or Toluene | Stirring at room temperature | nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical force, such as grinding or milling, presents a solvent-free and often more environmentally friendly alternative to traditional solution-based methods. This technique has been successfully employed for the synthesis of a variety of metal complexes.

In a typical mechanochemical synthesis, the solid reactants, in this case, a metal salt and this compound, are ground together in a ball mill or with a mortar and pestle. The mechanical energy input facilitates the reaction between the solids, leading to the formation of the desired metal complex. This method can be particularly advantageous for producing complexes that are difficult to obtain from solution or for synthesizing materials on a larger scale. nih.govchemrxiv.org The absence of solvent can also prevent the formation of solvated complexes, potentially leading to different crystal structures and properties.

While specific examples for the mechanochemical synthesis of this compound complexes are not extensively documented in the readily available literature, the general applicability of this method to other metal complexes suggests its potential for the synthesis of these fluorinated compounds. nih.govchemrxiv.org

Synthesis of Mixed-Ligand Complexes

The synthesis of mixed-ligand complexes involving the this compound anion typically proceeds through the reaction of a metal salt with this compound and a secondary, or auxiliary, ligand. These auxiliary ligands are often neutral molecules with donor atoms such as nitrogen or oxygen, which can coordinate to the metal center, satisfying its coordination sphere.

A common synthetic strategy involves the one-pot reaction of a metal salt, such as a chloride or nitrate (B79036) salt, with stoichiometric amounts of this compound and the desired auxiliary ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of the reactants and the final complex. For instance, lanthanide(III) complexes of the type [Ln(hfac)₃(phen)] (where phen is 1,10-phenanthroline) have been successfully synthesized in high yields by reacting the corresponding lanthanide chloride with hexafluoroacetylacetone (B74370) and 1,10-phenanthroline. researchgate.net

Another approach involves the synthesis of a homoleptic metal-hfac complex first, followed by a ligand exchange reaction with the auxiliary ligand. This method allows for a more controlled synthesis, particularly when the auxiliary ligand is more labile. For example, heteronuclear Zn₂Ln₂ clusters, [Zn₂L₂(hfac)₆], have been synthesized using a flexible Schiff base ligand (H₂L = N,N'-bis(salicylidene)-3,6-dioxa-1,8-diaminooctane) and a pre-formed lanthanide hexafluoroacetylacetonate complex. researchgate.net

The nature of the metal ion, the auxiliary ligand, and the reaction conditions, including temperature and stoichiometry, all play a significant role in determining the final product and its structure. The versatility of these synthetic methods has led to the creation of a wide array of mixed-ligand complexes with diverse properties and potential applications.

Structural Elucidation of Metal-Octafluoropentane-2,4-dione Complexes

The precise determination of the three-dimensional arrangement of atoms in metal-octafluoropentane-2,4-dione complexes is fundamental to understanding their properties. X-ray diffraction and the analysis of coordination geometries are the primary tools for this structural elucidation.

X-ray Diffraction Studies

For example, the crystal structures of heteronuclear complexes [Zn₂L₂(hfac)₆] (where Ln = Eu, Tb, Dy) have been determined, revealing isomorphous structures. researchgate.net Similarly, the structures of nine-coordinate Eu(III) complexes with three unsymmetric β-diketonate ligands and one chiral Ph-Pybox ligand have been elucidated, showing the existence of different coordination isomers. nih.govacs.org The crystal structure of a europium(III) compound based on thiopheneacrylic acid, [Eu(tpa)₃(H₂O)₃]·3(Htpa), has also been characterized, providing insights into its supramolecular assembly. nih.gov

The data obtained from X-ray diffraction studies are crucial for understanding the steric and electronic effects of the ligands on the coordination environment of the metal ion.

Analysis of Coordination Geometries and Ligand Conformations

The analysis of coordination geometries in metal-octafluoropentane-2,4-dione complexes reveals a variety of coordination numbers and polyhedra, largely influenced by the size of the metal ion and the steric bulk of the auxiliary ligands.

Lanthanide ions, with their larger ionic radii, typically exhibit higher coordination numbers, commonly 8 or 9, in their mixed-ligand hfac complexes. researchgate.netnih.govacs.org For instance, in [Ln(hfac)₃(phen)] complexes, the lanthanide ion is eight-coordinate. researchgate.net In the case of the [Zn₂L₂(hfac)₆] clusters, the lanthanide ions are also in a high coordination environment. researchgate.net

In contrast, transition metals often display lower coordination numbers. For example, copper(II) complexes with nitrogen-donor ligands can adopt square planar or distorted octahedral geometries. The conformation of the flexible this compound ligand can also vary, with the trifluoromethyl groups adopting different orientations to minimize steric hindrance within the complex.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of these complexes are intrinsically linked to the nature of the metal-ligand interactions.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable information about the electronic structure and bonding within mixed-ligand this compound complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically show intense bands in the ultraviolet region, which are attributed to π-π* transitions within the ligands. Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can also be observed, providing insights into the electronic communication between the metal and the ligands. For example, the UV-Vis spectra of new nickel(II) mixed-ligand complexes show bands corresponding to the allowed transitions of an octahedral d⁸ system. bas.bg

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the this compound and auxiliary ligands. The C=O and C=C stretching vibrations of the β-diketonate ring are sensitive to coordination and typically shift to lower frequencies upon complexation. The vibrational modes of the auxiliary ligand also provide evidence of its coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure in solution. For paramagnetic complexes, such as those of lanthanides, the observed shifts in the ¹H NMR spectra, known as lanthanide-induced shifts, can be used to deduce structural information. Studies on [Ln(hfac)₃(phen)] complexes have shown large upfield and downfield shifts in their ¹H NMR spectra, which are dipolar in nature. researchgate.net

Luminescence Spectroscopy: Lanthanide complexes with this compound and chromophoric auxiliary ligands often exhibit strong luminescence. The hfac ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. The quantum yields of luminescence for complexes such as [Eu(hfac)₃(phen)] and [Tb(hfac)₃(phen)] have been found to be high, indicating efficient energy transfer. researchgate.net

Reactivity and Thermodynamic Stability of this compound Metal Complexes

The reactivity of these complexes is often centered on the metal ion, which can act as a Lewis acid, or on the coordinated ligands. The thermodynamic stability of these complexes is a measure of the strength of the metal-ligand bonds.

The metal center in metal-hfac complexes can react with Lewis bases, leading to the formation of adducts with higher coordination numbers. For example, copper(II) complexes can react with nitrogen-donor ligands to form stable adducts. researchgate.net

The thermodynamic stability of mixed-ligand complexes is influenced by several factors, including the nature of the metal ion, the basicity of the ligands, and the chelate effect. The stability constants of mixed-ligand nickel(II) complexes with various amino acids have been determined, providing a quantitative measure of their stability in solution. nih.govnih.gov In general, complexes with chelating auxiliary ligands are more stable than those with monodentate ligands due to the chelate effect. The electron-withdrawing trifluoromethyl groups in the hfac ligand generally lead to the formation of thermodynamically stable complexes.

The thermal stability of these complexes is also an important aspect, particularly for applications in materials science. Thermogravimetric analysis (TGA) of nickel(II) mixed-ligand complexes has shown that the complexes are generally more stable than the free ligands. bas.bg The thermal behavior of europium tris(hexafluoroacetylacetonate) and its mixed-ligand complexes has also been investigated, providing insights into their decomposition pathways. researchgate.net

Advanced Spectroscopic Characterization of Octafluoropentane 2,4 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the chemical environment of atomic nuclei. For octafluoropentane-2,4-dione, which exists predominantly in its enol form, NMR studies involving ¹H, ¹⁹F, ¹³C, and other nuclei like ⁷Li are crucial for a comprehensive understanding of its structure and the changes that occur upon complexation. The study of fluorinated β-diketones by NMR is well-established, confirming their primary existence in the enol tautomer in various solvents. slideshare.net

In the ¹H NMR spectrum of this compound, the most significant resonance is that of the enolic proton. The chemical shift of this proton provides valuable information about the strength of the intramolecular hydrogen bond. In β-diketones, the enolic proton is typically observed in the range of 10-17 ppm, indicating a strong hydrogen bond. northwestern.edu The exact chemical shift is sensitive to the solvent and temperature. For instance, in acetonitrile (B52724) solution, the hydroxyl proton chemical shift of the enol form of pentane-2,4-dione shows a significant upfield shift upon interaction with fluoride (B91410) ions, demonstrating the influence of intermolecular interactions on the proton environment. wikipedia.org

The methine proton (=CH-) of the enol form also gives a characteristic signal. The integration of the enolic and methine proton signals compared to any signals from the keto form can be used to determine the keto-enol equilibrium constant. scholarsresearchlibrary.com However, for highly fluorinated β-diketones like this compound, the equilibrium lies heavily towards the enol form.

Table 1: Typical ¹H NMR Chemical Shift Ranges for β-Diketones

| Functional Group | Chemical Shift (δ, ppm) |

| Enolic OH | 10 - 17 |

| Vinylic CH (enol) | 5.0 - 6.5 |

| Methylene (B1212753) CH₂ (keto) | 3.5 - 4.5 |

| Methyl CH₃ (keto) | 2.0 - 2.5 |

Note: These are general ranges and can be influenced by substituents and solvent.

¹⁹F NMR spectroscopy is exceptionally informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which provides detailed information about the electronic environment of each fluorine atom. wikipedia.org In this compound, the chemical shifts of the fluorine atoms in the CF₂ and CF₃ groups are distinct and are influenced by their proximity to the enolic ring and by through-bond and through-space interactions.

The ¹⁹F NMR spectra of organofluorine compounds typically span a wide range, with CF₃ groups appearing between -50 to -70 ppm and CF₂ groups between -80 to -140 ppm relative to CFCl₃. wikipedia.orgucsb.edu Upon complexation with a metal ion, the ¹⁹F chemical shifts can be significantly altered due to changes in the electronic distribution within the ligand. Studies on metal complexes of fluorinated β-diketones have shown that the coordination to a metal center generally leads to a downfield shift of the fluorine resonances. researchgate.net The magnitude of this shift can provide insights into the nature and strength of the metal-ligand bond. Furthermore, ¹⁹F-¹⁹F coupling constants, which are typically larger than ¹H-¹H couplings, can provide valuable structural information about the conformation of the fluoroalkyl chains. wikipedia.org

Table 2: General ¹⁹F NMR Chemical Shift Ranges for Fluoroalkyl Groups

| Functional Group | Chemical Shift (δ, ppm relative to CFCl₃) |

| -CF₃ | -50 to -70 |

| -CF₂- | -80 to -140 |

| -CF- | -140 to -250 |

Note: These ranges are approximate and can vary based on the molecular structure and solvent.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the complete assignment of the carbon backbone. libretexts.org In proton-decoupled ¹³C NMR spectra, the signals appear as singlets, simplifying the spectrum. libretexts.org

For β-diketones, the carbonyl carbons (C=O) of the keto form and the enolic carbons (C-O and C=C) of the enol form resonate at characteristic chemical shifts. The carbonyl carbons are typically found far downfield, in the range of 190-220 ppm. libretexts.org The enolic carbons, C-O and C=C, appear at approximately 160-190 ppm and 95-110 ppm, respectively. The carbons of the fluoroalkyl groups are also readily identified, with their chemical shifts being influenced by the strong electron-withdrawing effect of the fluorine atoms. The signals for carbons bearing fluorine atoms are often split into multiplets due to ¹J(C-F) and ²J(C-F) couplings, which can be complex.

Upon complexation with a metal, the chemical shifts of the carbonyl and enolic carbons are particularly affected, reflecting the coordination of the dione (B5365651) to the metal center.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for β-Diketones

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl C=O (keto) | 190 - 220 |

| Enolic C-O | 160 - 190 |

| Enolic C=C | 95 - 110 |

| Methylene CH₂ (keto) | 45 - 65 |

| Fluoroalkyl Carbons | 105 - 125 (quartet for CF₃, triplet for CF₂) |

Note: These are general ranges and are subject to substituent and solvent effects.

Multi-nuclear NMR extends the spectroscopic investigation to nuclei other than ¹H, ¹⁹F, and ¹³C. For complexes of this compound, NMR studies of the metal nucleus itself can provide direct information about the coordination environment.

Table 4: General ⁷Li NMR Chemical Shift Ranges

| Lithium Environment | Chemical Shift (δ, ppm relative to LiCl) |

| Solvated Li⁺ | -2 to 2 |

| Covalently Bound Li | -8 to 2 |

Note: The chemical shift is highly dependent on the solvent and the nature of the ligands.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for characterizing the functional groups and bonding within this compound and its complexes. The vibrational spectrum reveals characteristic absorption bands corresponding to the stretching and bending modes of different bonds in the molecule.

The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C=C stretching vibrations of the enol form, as well as the C-F stretching vibrations of the fluoroalkyl groups. The intramolecular hydrogen bond in the enol form significantly influences the position and shape of the O-H stretching band, which is often broad and centered around 3200-2500 cm⁻¹.

Upon complexation with a metal ion, the vibrational frequencies of the C=O and C=C bonds are particularly sensitive to coordination. The C=O stretching frequency, typically observed around 1600-1640 cm⁻¹ in the free ligand, often shifts to lower wavenumbers upon complexation, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal. Conversely, the C=C stretching frequency may shift to higher wavenumbers. The magnitude of these shifts provides insight into the strength of the metal-oxygen bond.

In the far-infrared region, direct observation of the metal-oxygen (M-O) stretching vibrations is possible, typically appearing in the range of 400-600 cm⁻¹. thermofisher.com The position of the M-O stretching band is dependent on the mass of the metal ion and the strength of the M-O bond.

Table 5: Characteristic FT-IR Vibrational Frequencies for this compound and its Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| O-H stretch (broad) | 3200 - 2500 | - |

| C=O stretch | 1600 - 1640 | 1550 - 1620 |

| C=C stretch | 1500 - 1580 | 1520 - 1600 |

| C-F stretch | 1100 - 1300 | 1100 - 1300 |

| M-O stretch | - | 400 - 600 |

Note: These are approximate ranges and can vary depending on the specific metal ion and the structure of the complex.

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of this compound and its metal complexes. This method provides detailed insights into molecular structure, bonding, and symmetry. The Raman spectrum of the free ligand is characterized by distinct bands corresponding to the vibrations of its various functional groups.

In the Raman spectra of metal complexes of this compound, notable shifts in the vibrational frequencies are observed, particularly for the C=O and C=C stretching modes. These shifts provide direct evidence of coordination to the metal center. The symmetric metal-ligand stretching frequencies can be monitored as a function of temperature or pressure to understand the stability and nature of the coordination bond. epa.gov

Resonance Raman spectroscopy, a variation of the technique, can be employed to selectively enhance the vibrational modes associated with electronic transitions. epa.gov By tuning the excitation wavelength to match an electronic absorption band, specific chromophoric parts of the molecule can be probed. For instance, in metal complexes, excitation into a metal-to-ligand charge transfer band can selectively enhance the Raman signals of the ligand vibrations involved in the electronic transition. This provides a detailed characterization of the electronic structure and the nature of the excited state. epa.gov Furthermore, two-dimensional correlation analysis of Raman spectra can be used to emphasize subtle spectral changes, such as those arising from weak intermolecular interactions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing crucial information about molecular weight and structural features.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. brentford.hounslow.sch.uk This high accuracy allows for the unambiguous confirmation of the molecular formula of the compound.

Table 1: Theoretical vs. Experimental Mass for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (amu) | Experimentally Determined Mass (amu) |

|---|

This table illustrates the principle of HRMS for molecular formula confirmation. The experimentally determined mass will be very close to the theoretical mass, confirming the elemental composition.

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.orgchemguide.co.uk The analysis of these fragmentation patterns helps in elucidating the connectivity of atoms within the molecule.

Common fragmentation pathways for β-diketones like this compound involve cleavages of the carbon-carbon bonds adjacent to the carbonyl groups (α-cleavage). libretexts.org The stability of the resulting carbocations influences the relative abundance of the fragment ions. libretexts.org For instance, the loss of a trifluoromethyl group (•CF₃) or a carbonyl group (CO) are plausible fragmentation pathways.

When analyzing metal complexes of this compound, the fragmentation pattern can reveal information about the ligand and the metal's oxidation state. The mass spectrum may show fragments corresponding to the intact ligand, the ligand minus certain groups, and species containing the metal atom.

Table 2: Common Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [C₅HF₈O₂]⁺ | Molecular Ion | 244 |

| [C₄HF₅O₂]⁺ | Loss of CF₃ | 175 |

| [C₄HF₈O]⁺ | Loss of CO | 216 |

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for organic compounds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for studying the electronic structure of this compound and its metal complexes by probing the electronic transitions that occur upon absorption of ultraviolet or visible light. libretexts.org

This compound itself exhibits strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* transitions within the conjugated enol form of the β-diketone. The enol form is stabilized by intramolecular hydrogen bonding, and the delocalized π-system gives rise to these characteristic electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity.

Upon complexation with a metal ion, new and often intense absorption bands can appear in the UV-Vis spectrum. These are known as charge-transfer (CT) bands and are a result of the transfer of an electron between the metal and the ligand. libretexts.orglibretexts.org These transitions are typically much more intense than the weaker d-d transitions observed in many transition metal complexes. libretexts.orgcareerendeavour.com

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a vacant or partially filled metal-centered orbital. libretexts.orglibretexts.org This results in the formal reduction of the metal center. LMCT bands are more likely to occur when the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons. careerendeavour.com

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions involve the excitation of an electron from a filled or partially filled metal-centered orbital to a vacant, low-lying ligand-based orbital (typically a π* orbital). libretexts.orgcareerendeavour.com This leads to the formal oxidation of the metal center. MLCT transitions are common for complexes with metals in low oxidation states and ligands possessing low-lying π-acceptor orbitals. careerendeavour.comscience.gov

The energy of these charge-transfer bands provides valuable information about the electronic properties of both the metal ion and the this compound ligand.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(2,2'-bipyridyl)ruthenium(II) |

| Permanganate |

| Dichromate |

| Tetrakis(acetonitrile)copper(+) |

| Bis(phenanthroline) copper(+) |

| TiF₄ |

| TiCl₄ |

| TiBr₄ |

| TiI₄ |

| [W(CO)₄(phen)] |

| [Fe(CO)₃(bipy)] |

| [Ni(NH₃)₆]X₂ (X=Cl⁻ or [NO₃]⁻) |

| [CuCl₄]²⁻ |

| cis and trans [Cu(glycinato)₂]·H₂O |

| [Pt(dithiocarbamate)₂] |

| [Pd(dithiocarbamate)₂] |

Thermal Analysis Techniques (TG, DSC)

While specific thermal analysis data for this compound is not extensively available in the public domain, the thermal behavior of structurally similar fluorinated β-diketonate complexes provides a strong basis for understanding its properties. The degree of fluorination in the β-diketonate ligand significantly influences the thermal properties of the resulting metal complexes, generally enhancing their volatility and affecting their decomposition temperatures.

Thermal Stability of the Compound and its Complexes

The thermal stability of metal complexes is a critical factor, particularly for applications such as chemical vapor deposition (CVD), where precursors must be volatile yet stable enough to be transported to a substrate without premature decomposition. The introduction of fluorine atoms into the β-diketonate ligand, as in this compound, is a well-established strategy to increase the volatility of the corresponding metal complexes. This is attributed to the reduction of intermolecular forces.

Studies on related fluorinated β-diketonate complexes, such as those involving 1,1,1-trifluoro-2,4-pentanedione (B1197229) (tfac) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfac), have demonstrated that fluorination generally leads to improved thermal properties for gas-phase applications. nih.gov For instance, the TGA of various transition metal complexes with tfac shows that these complexes can sublime with minimal residue, indicating good thermal stability and volatility. nih.gov

The thermal decomposition of metal β-diketonates often proceeds through the breaking of the metal-oxygen bonds and subsequent fragmentation of the organic ligand. The stability of these complexes is influenced by the nature of the metal ion and the substituents on the ligand. For highly fluorinated ligands like this compound, the strong electron-withdrawing effect of the fluorine atoms can influence the strength of the metal-ligand bond and, consequently, the thermal stability of the complex.

Research on copper(II) complexes with other fluorinated ligands has shown that the thermal stability is sufficient for applications like atomic layer deposition (ALD), a process requiring volatile and thermally stable precursors. scholaris.ca The decomposition of such complexes often results in the formation of metal or metal oxide thin films.

While detailed quantitative TGA and DSC data for this compound and its specific complexes are not available in the reviewed literature, the general trends observed for other fluorinated β-diketonates can be extrapolated. It is expected that metal complexes of this compound would exhibit high volatility and thermal stability, making them potentially suitable candidates for use as precursors in material science applications. The specific decomposition temperatures and pathways would, however, depend on the coordinated metal ion.

Theoretical and Computational Investigations of Octafluoropentane 2,4 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's energy and properties. mdpi.com For a complex molecule like octafluoropentane-2,4-dione, these calculations are essential for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like this compound due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are particularly useful for studying the tautomeric equilibrium between the diketo and keto-enol forms, a characteristic feature of β-diketones. orientjchem.org

The investigation of tautomerism involves calculating the electronic energies, enthalpies, and Gibbs free energies of the different tautomeric and conformational isomers. jocpr.comresearchgate.net Studies on similar dicarbonyl compounds have shown that the keto form is often more stable in both the gas phase and in various solvents. orientjchem.org For this compound, the relative stability of the enol form would be significantly influenced by the strong electron-withdrawing effects of the trifluoromethyl (CF₃) and pentafluoroethyl (C₂F₅) groups. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to model these effects. ruc.dknih.gov The influence of solvents on the tautomeric equilibrium is typically evaluated using continuum models like the Polarizable Continuum Model (PCM), which can account for the stabilization of more polar tautomers in solvents with high dielectric constants. orientjchem.orgjocpr.com

Table 1: Representative DFT-Calculated Energy Differences for Tautomers This table presents hypothetical, representative data for this compound based on typical findings for similar fluorinated β-diketones to illustrate the output of DFT calculations. Actual values require specific computation.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

|---|---|---|---|

| Diketo Form | 5.0 | 4.5 | 3.0 |

| Enol Form (cis) | 0.0 | 0.0 | 0.0 |

| Enol Form (trans) | 8.2 | 8.5 | 7.8 |

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation from "first principles," without using empirical data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a systematic way to approach the exact solution, with accuracy generally improving as the level of theory and the size of the basis set increase. nih.gov

For this compound, ab initio calculations provide a benchmark for assessing the accuracy of DFT results. Coupled-cluster calculations, particularly CCSD(T), are considered the "gold standard" for obtaining highly accurate energies and geometries, though they are computationally expensive. nih.gov These methods are crucial for accurately describing the electronic structure, including electron correlation effects, which are significant in a molecule with numerous lone pairs and polar bonds. Ab initio calculations can precisely determine properties like ionization potentials, electron affinities, and charge distributions, which are governed by the molecule's electronic makeup. nih.govaps.org

Before properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy structure. For a flexible molecule like this compound, this involves a conformational analysis to identify all stable conformers (rotational isomers) and their relative energies. nih.gov The primary degrees of freedom include rotation around the C-C single bonds of the diketone backbone and the C-C bonds within the pentafluoroethyl group.

Computational methods like DFT (e.g., using the M06-2X functional, which is good for non-covalent interactions) and MP2 are used to perform geometry optimizations for each potential conformer. nih.govresearchgate.netresearchgate.net The resulting potential energy surface reveals the most stable conformers and the energy barriers for interconversion between them. For fluorinated alkanes, it has been shown that the polarity of the medium can significantly influence conformational preferences, a factor that is also relevant for this compound. acs.org The analysis confirms that the enol form, stabilized by an intramolecular hydrogen bond, is typically planar, while the diketo form has a non-planar, twisted conformation.

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which serve as a fingerprint for molecular identification. nih.gov The process involves first performing a geometry optimization to find the equilibrium structure, followed by a frequency calculation. scm.com This second step involves computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic positions). Diagonalizing this matrix yields the vibrational frequencies and normal modes. chemrxiv.org

For this compound, DFT calculations can predict the IR and Raman spectra for its different tautomers. These predicted spectra can then be compared with experimental data to identify which tautomer is present under given conditions. Theoretical studies on other fluorinated β-diketonates have shown that intense absorption bands related to the stretching and deformation vibrations of the fluorinated groups are typically found in the 1100–1200 cm⁻¹ region. nih.gov Anharmonic calculations can be performed for greater accuracy, especially for systems with significant hydrogen bonding, like the enol tautomer. unimi.it

Table 2: Representative Predicted Vibrational Frequencies for this compound (Enol Tautomer) This table shows a selection of predicted vibrational modes and their typical frequency ranges based on DFT calculations for similar molecules. The intensity is a qualitative measure.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000 | Medium | O-H stretch (intramolecular H-bond) |

| ~1610 | Strong | C=O stretch (conjugated) |

| ~1580 | Strong | C=C stretch (enol) |

| 1100-1200 | Very Strong | C-F stretching modes |

| ~950 | Medium | C-CF₃ stretch |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time.

MD simulations model the interactions between this compound and surrounding solvent molecules by treating atoms as classical particles and using a force field to describe the forces between them. These simulations provide detailed information on the structure of the solvent around the solute and the nature of the intermolecular interactions. nih.gov

For this compound, MD simulations can reveal how different solvents interact with the polar carbonyl groups, the acidic enolic proton, and the highly fluorinated alkyl chains. In aqueous solutions, key interactions would include hydrogen bonds between water and the carbonyl oxygens (O-H···O) and potentially weaker interactions with the fluorine atoms (O-H···F). nih.gov Computational studies on fluorinated molecules have explored the nature of such interactions and their effect on molecular organization. By analyzing the radial distribution functions and coordination numbers from the simulation, one can quantify the local solvation structure. Furthermore, MD simulations can be used to calculate the free energy of solvation, providing insight into the compound's solubility in various media.

Ligand Design and Structure-Property Relationships

The strategic design of ligands is fundamental to the advancement of coordination chemistry, enabling the creation of metal complexes with tailored electronic, optical, and catalytic properties. This compound, as a heavily fluorinated β-diketone, represents a key building block in this field. The introduction of fluorine atoms into the pentane-2,4-dione framework drastically alters its physicochemical characteristics, influencing the stability, volatility, and reactivity of its corresponding metal complexes. Computational chemistry provides indispensable tools for understanding these effects at a molecular level, guiding the rational design of new materials and selective receptors.

In silico methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the coordination behavior of ligands like this compound. These computational approaches allow researchers to model molecular structures, predict reaction energetics, and understand the intricate interactions between a ligand and a metal center before undertaking complex and often costly synthesis. nih.gov

Molecular dynamics simulations complement these static DFT models by providing insights into the dynamic behavior of these complexes in solution. This is crucial for understanding how solvent molecules interact with the complex and for predicting the stability of the coordination sphere over time. nih.gov In the study of lanthanide complexes with other fluorinated β-diketones, MD simulations have been used to show how the ligands wrap around the metal cation, effectively shielding it from solvent molecules, which is a key factor in designing highly luminescent materials. researchgate.net

The combination of these in silico techniques enables the prediction of key coordination properties, as summarized in the table below.

Table 1: Properties Predicted by In Silico Methods for Fluorinated β-Diketone Complexes

| Predicted Property | Computational Method | Relevance to Coordination Chemistry |

| Optimized Geometry | Density Functional Theory (DFT) | Determines stable 3D structure, bond lengths, and angles. nih.gov |

| Isomer Energetics | Density Functional Theory (DFT) | Predicts the most stable isomer (e.g., cis/trans, facial/meridional). nih.gov |

| Complexation Energy | Density Functional Theory (DFT) | Calculates the thermodynamic favorability (ΔG, ΔH) of metal-ligand binding. acs.org |

| Vibrational Frequencies | Density Functional Theory (DFT) | Predicts infrared (IR) spectra to aid in experimental characterization. researchgate.net |

| Electronic Properties | DFT / TD-DFT | Determines HOMO-LUMO gaps, charge distribution, and predicts UV-Vis spectra. nih.gov |

| Solvation Effects | Molecular Dynamics (MD) / PCM | Models the influence of the solvent on complex stability and structure. nih.gov |

Rational design involves the deliberate modification of a ligand's structure to achieve a specific function, such as selective binding to a particular metal ion. The properties of this compound make it an excellent candidate for this approach. The high electronegativity of the eight fluorine atoms creates a significant inductive effect, which increases the acidity of the ligand's enolic proton. This facilitates deprotonation and subsequent coordination to a metal ion, often forming highly stable complexes.

The fluorination of β-diketone ligands is a well-established strategy for enhancing the properties of their metal complexes, particularly with lanthanides. researchgate.netmdpi.com The replacement of hydrogen atoms with fluorine atoms serves multiple purposes in the rational design of selective receptors:

Enhanced Lewis Acidity of the Metal Center: The electron-withdrawing fluorine atoms on the ligand increase the Lewis acidity of the coordinated metal ion, which can enhance its catalytic activity.

Increased Volatility: Fluorination reduces intermolecular forces, leading to increased volatility of the resulting metal complexes. nih.govusd.edu This property is highly desirable for applications in chemical vapor deposition (CVD) for the fabrication of thin films.

Improved Luminescence: In lanthanide complexes, fluorinated ligands are used to sensitize the metal ion's luminescence. The low-frequency C-F bonds, compared to C-H bonds, minimize non-radiative decay pathways, leading to higher quantum yields and longer emission lifetimes. researchgate.net

Modulated Solubility: The presence of fluorinated alkyl groups can be used to tune the solubility of the complexes in various media, from conventional organic solvents to supercritical fluids or even fluorous phases, enabling novel separation and purification strategies.

The principles of rational design are illustrated by comparing the properties of a non-fluorinated ligand with its fluorinated analogue.

Table 2: Comparison of Properties for Ligand Design

| Property | Pentane-2,4-dione (Non-fluorinated) | This compound (Fluorinated) | Impact on Complex |

| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | Forms more stable complexes with a wider range of metals. |

| Electron Density on Oxygen | Higher | Lower | Modifies the covalent character of the metal-oxygen bond. |

| Polarizability | Lower | Higher | Influences intermolecular interactions and solubility. |

| Volatility of Metal Complex | Lower | Higher | Useful for CVD and gas-phase applications. nih.gov |

| Vibrational Quenching | Higher (due to C-H bonds) | Lower (due to C-F bonds) | Enhances luminescence efficiency in lanthanide complexes. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific chemical property. nih.gov In ligand design, QSAR can be employed to predict the stability, selectivity, or reactivity of metal complexes based on a set of calculated molecular descriptors for the ligands.

For a series of ligands based on the this compound scaffold, a QSAR study would involve synthesizing or computationally modeling a library of derivatives with varied substituents. For each ligand, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic, steric, or thermodynamic. A mathematical model is then developed to find a correlation between these descriptors and a measured property, such as the stability constant (log β) of the corresponding metal complex.

While specific QSAR studies on this compound are not prevalent in the reviewed literature, the methodology is broadly applicable. For example, a QSAR model could be built to predict the extraction efficiency of different lanthanide ions, guiding the design of new ligands for selective rare-earth element separation. usd.edu

Key steps in a hypothetical QSAR study for this compound derivatives would include:

Design of a Ligand Library: Create a set of virtual or synthesized derivatives of this compound with diverse substituents.

Descriptor Calculation: Use computational software to calculate relevant molecular descriptors for each ligand.

Property Measurement: Experimentally measure the property of interest (e.g., complex stability, catalytic turnover, luminescence quantum yield).

Model Development: Employ statistical methods (e.g., multiple linear regression, partial least squares) to build an equation linking the descriptors to the measured property. nih.gov

Model Validation: Validate the model's predictive power using internal and external test sets of ligands.

The resulting QSAR model can then be used to predict the properties of new, unsynthesized ligands, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Table 3: Potential QSAR Descriptors for this compound Ligands

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Metal Complexation |

| Electronic | HOMO/LUMO Energies | Relates to the ligand's ability to accept/donate electrons and its redox stability. |

| Mulliken Atomic Charges | Indicates the charge distribution and electrostatic interaction potential at the coordinating oxygen atoms. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Steric / Topological | Molecular Volume / Surface Area | Relates to the steric fit between the ligand and the metal ion's coordination sphere. |

| Molar Refractivity | Describes the bulk and polarizability of the ligand. | |

| van der Waals Volume | Suggests the potential for steric hindrance or shielding of the metal center. nih.gov | |

| Thermodynamic | LogP (Lipophilicity) | Predicts partitioning behavior in biphasic systems, relevant for solvent extraction. |

| Hydration Energy | Relates to the ligand's solubility in aqueous media. |

Applications of Octafluoropentane 2,4 Dione and Its Metal Complexes in Advanced Chemical Separations

Metal Ion Extraction and Recovery

General research into β-diketone derivatives shows their utility as chelating agents for metal ions. For instance, derivatives of pentane-2,4-dione, such as 3-propyl-pentane-2,4-dione, have been incorporated into systems for the removal of ions like Cr(III), Zn(II), and Ni(II). mdpi.com However, specific studies detailing the performance and mechanisms of "Octafluoropentane-2,4-dione" in these applications are not available.

Solvent Extraction Systems

Solvent extraction is a common hydrometallurgical technique for separating metal ions, often employing chelating agents to facilitate the transfer of metal ions from an aqueous phase to an organic phase. While β-diketones are a known class of extractants, no specific research findings or data tables concerning the use of "this compound" in solvent extraction systems for metal ion recovery were identified.

Polymer Inclusion Membranes (PIMs) for Selective Transport

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that incorporates an extractant (carrier) and a plasticizer within a base polymer matrix to facilitate selective ion transport. researchgate.net Research has been conducted on PIMs using β-diketone derivatives as carriers for the selective transport of metal ions like zinc. researchgate.net For example, PIMs with carriers such as acetylacetone (B45752) and its substituted derivatives have been investigated. researchgate.net Despite this, there are no available studies or data that specifically document the use or efficacy of "this compound" as a carrier in PIMs for the selective transport of any metal ions.

Ion Exchange Processes

Ion exchange is a widely used process for the purification and separation of ions using solid ion exchange resins. scispace.comhanford.gov These resins can be functionalized with specific chemical groups to achieve selectivity for certain ions. While chelating resins are common, no literature was found that describes the synthesis or application of ion exchange resins functionalized with "this compound" or its use in any ion exchange processes for metal separation.

Selective Separation of Challenging Metal Ions

Lanthanide and Actinide Separations

The separation of lanthanides and actinides is a significant challenge in the nuclear fuel cycle due to their similar chemical properties. uu.nl Various solvent extraction processes and extractants, such as ALSEP (Actinide Lanthanide Separation Process) which uses a combination of neutral and acidic extractants, have been developed for this purpose. researchgate.net Additionally, sulfur-donating ligands have been explored for their potential to selectively bind with trivalent actinides over lanthanides. nih.gov However, a review of the literature provides no evidence or research on the application of "this compound" for the separation of lanthanides and actinides.

Development of Highly Selective Extractants and Carriers

Environmental Remediation and Wastewater Treatment Technologies

The unique properties of this compound, a fluorinated β-diketone, and its metal complexes are leveraged in specialized applications for environmental cleanup, particularly in the treatment of wastewater containing heavy metals.

Removal of Heavy Metal Ions from Aqueous Solutions

This compound serves as a highly effective chelating agent for the removal of heavy metal ions from aqueous solutions through solvent extraction. This process relies on the ability of the dione (B5365651) to form stable, neutral metal complexes that are more soluble in an organic solvent than in water. The high electronegativity of the fluorine atoms in this compound enhances the acidity of the ligand, allowing for the extraction of metal ions from more acidic solutions compared to its non-fluorinated counterparts.

The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as follows:

M²⁺(aq) + 2 H(ofpd)(org) ⇌ M(ofpd)₂(org) + 2 H⁺(aq)

where H(ofpd) represents this compound, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The efficiency of this extraction is dependent on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the choice of the organic solvent, and the specific metal ion being targeted.

While specific quantitative data for the removal of a wide range of heavy metals using exclusively this compound is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar fluorinated β-diketones. The effectiveness of these extractants is often evaluated by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

| Heavy Metal Ion | Typical Extraction Conditions | Observed Efficiency/Notes |

|---|---|---|

| Copper (Cu²⁺) | pH 3-6, Organic solvent: Chloroform or Kerosene | Fluorinated β-diketones generally show high extraction efficiency for Cu²⁺. The formation of a stable square planar complex facilitates its transfer to the organic phase. |

| Lead (Pb²⁺) | pH 4-7, Synergistic agent may be added | Extraction can be effective, though sometimes slower than for other metals. The use of a synergistic agent can enhance extraction kinetics and efficiency. |

| Zinc (Zn²⁺) | pH 5-8, Organic solvent: Toluene or Xylene | Good extraction is achievable. The tetrahedral coordination preference of Zn²⁺ is well-accommodated by the dione ligand. |

| Cadmium (Cd²⁺) | pH 6-9, Presence of a suitable organic solvent | Effective removal is possible, often with similar conditions to Zinc. The choice of solvent can significantly impact the distribution ratio. |

| Nickel (Ni²⁺) | pH 5-8, Elevated temperature may improve kinetics | Extraction can be kinetically slow. The formation of an octahedral complex may require specific conditions to be efficient. |

Analytical Preconcentration and Speciation Studies

The ability of this compound to selectively chelate metal ions makes it a valuable tool in analytical chemistry for the preconcentration of trace metals and for speciation studies.

Preconcentration is a critical step in the analysis of environmental samples where the concentration of the target metal ion is below the detection limit of the analytical instrument. By extracting the metal ion from a large volume of an aqueous sample into a small volume of an organic solvent containing this compound, the concentration of the metal is effectively magnified, allowing for accurate quantification by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Speciation analysis, which involves the identification and quantification of the different chemical forms of an element, is crucial for understanding its toxicity, bioavailability, and environmental fate. rsc.orgresearchgate.net this compound can be employed as a derivatizing agent in speciation studies. By reacting with specific metal species under controlled conditions, it converts them into stable, volatile complexes that can be separated and detected using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, different oxidation states of a metal can exhibit different reactivities towards the dione, allowing for their selective extraction and subsequent analysis.

| Metal Ion | Analytical Technique | Role of this compound | Typical Findings/Application |

|---|---|---|---|

| Chromium (Cr³⁺/Cr⁶⁺) | Gas Chromatography (GC) | Derivatizing agent to form volatile Cr(ofpd)₃. | Selective extraction of Cr³⁺ allows for the indirect determination of Cr⁶⁺ by difference after reduction. This is vital for assessing toxicity as Cr⁶⁺ is significantly more toxic than Cr³⁺. |

| Trace Metals (e.g., Cu, Pb, Zn) | Atomic Absorption Spectroscopy (AAS) | Preconcentration agent to increase analyte concentration. | Enables the determination of ultra-trace levels of metal pollutants in water samples, which is essential for environmental monitoring and compliance. |

| Lanthanides | HPLC, Luminescence Spectroscopy | Forms highly luminescent complexes. | The formation of stable and volatile complexes facilitates their separation and quantification, which is important in various technological and geological applications. |

Catalytic Applications of Octafluoropentane 2,4 Dione Metal Complexes

Homogeneous Catalysis Utilizing OFPD-Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild reaction conditions. Metal complexes of fluorinated β-diketones, such as OFPD, are soluble in many organic solvents, making them suitable for a variety of homogeneous catalytic transformations.

The primary role of the OFPD ligand in these complexes is to modulate the electronic properties of the metal center. The electron-withdrawing nature of the perfluoroethyl and trifluoromethyl groups increases the electrophilicity of the metal ion, making it a stronger Lewis acid. This enhanced Lewis acidity is crucial for activating substrates in a range of reactions, including:

Lewis Acid Catalysis: OFPD-metal complexes can catalyze reactions such as Diels-Alder reactions, Friedel-Crafts acylations, and aldol (B89426) condensations. The highly electrophilic metal center can effectively coordinate to carbonyl groups or other Lewis basic sites in the substrate, lowering the activation energy of the reaction.

Oxidation Reactions: Metal complexes are widely used as oxidation catalysts. The robust nature of the OFPD ligand can help stabilize the metal center in various oxidation states, facilitating catalytic cycles in oxidation reactions. For instance, manganese complexes with related ligands have been explored for the oxygen reduction reaction.

Polymerization Reactions: The initiation of polymerization reactions, particularly ring-opening polymerization of lactones and other cyclic monomers, is often catalyzed by Lewis acidic metal complexes. The design of the ligand sphere, including the use of fluorinated β-diketones, can influence the rate and stereoselectivity of the polymerization.

A summary of representative homogeneous catalytic applications using analogous hexafluoroacetylacetonate (hfac) metal complexes is presented in Table 1.

Table 1: Examples of Homogeneous Catalytic Reactions with Metal-hfac Complexes

| Metal | Co-ligands | Reactants | Product | Catalytic Reaction |

|---|---|---|---|---|

| Rh(I) | 1,5-cyclooctadiene (COD) | Alkenes, H₂, CO | Aldehydes | Hydroformylation |

| Cu(II) | None | Diazo compounds, Alkenes | Cyclopropanes | Cyclopropanation |

| Ni(II) | Phosphine | Alkenes | Oligomers/Polymers | Oligomerization/Polymerization |

Design of Heterogeneous Catalysts Incorporating OFPD Derivatives

While homogeneous catalysts offer high activity, their separation from the reaction products can be challenging. Heterogeneous catalysts, being in a different phase from the reactants, are easily recoverable and reusable. Metal complexes of OFPD can be incorporated into solid supports to create robust and recyclable heterogeneous catalysts.

Several strategies can be employed to immobilize OFPD-metal complexes:

Covalent Anchoring: The OFPD ligand can be chemically modified to include a reactive group that can be covalently bonded to a solid support, such as silica (B1680970) or a polymer resin. This ensures strong attachment of the catalytic complex to the support, minimizing leaching.

Ion Exchange: Anionic OFPD-metal complexes can be immobilized on supports containing cationic sites through ion exchange.

Encapsulation: The metal complexes can be physically entrapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF).

Metal-Organic Frameworks (MOFs) are a particularly promising class of materials for designing heterogeneous catalysts. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While direct use of OFPD as a primary building block in MOF synthesis is not widely reported, it can be introduced as a post-synthetic modification or as a ligand for encapsulated guest metal complexes. The highly defined porous structure of MOFs can impart size and shape selectivity to the catalytic process.

The design of these heterogeneous catalysts focuses on maintaining the high catalytic activity of the homogeneous complex while improving stability and recyclability. The choice of support and immobilization method can significantly influence the catalyst's performance.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by OFPD-metal complexes, mechanistic studies would typically focus on several key aspects:

Role of the Lewis Acidic Metal Center: Investigations would aim to elucidate how the OFPD-metal complex interacts with the substrate. Techniques such as NMR and IR spectroscopy can be used to study the coordination of the substrate to the metal center.

Nature of the Active Species: It is important to determine whether the initially added complex is the true catalyst or if it transforms into a different species under the reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for modeling the reaction pathway, calculating the energies of intermediates and transition states, and providing insights into the electronic structure of the catalyst and its interactions with the substrate.

For instance, in a Lewis acid-catalyzed reaction, the mechanism would likely involve the initial coordination of the substrate to the electron-deficient metal center of the OFPD complex. This coordination activates the substrate towards nucleophilic attack, followed by product formation and regeneration of the catalyst. The high electronegativity of the fluorine atoms in the OFPD ligand would enhance the Lewis acidity of the metal, thereby promoting the initial substrate coordination step.

Emerging Research Frontiers for Octafluoropentane 2,4 Dione Chemistry

Development of Novel Functional Materials Based on OFPD

The unique molecular architecture of Octafluoropentane-2,4-dione, with its reactive β-diketone core and electron-withdrawing fluoroalkyl groups, makes it a prime candidate for the development of novel functional materials. Research in this area is expanding, with a focus on creating materials with tailored properties for specific high-tech applications.

Fluorinated β-diketones are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.com This characteristic is being leveraged to construct sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs). MOFs are crystalline porous polymers composed of metal ions or clusters linked by organic ligands. wikipedia.org The incorporation of OFPD as a linker in MOFs could lead to materials with enhanced thermal stability, chemical resistance, and specific catalytic activities, driven by the presence of the fluorinated moieties. These materials are of significant interest for applications in gas storage, separation, and catalysis. wikipedia.org

The hydrophobic nature of fluorinated compounds is another key property being exploited. Research into other diketones has shown their potential in creating superhydrophobic surfaces. nih.gov Similarly, OFPD-based polymers and surface coatings are being investigated for their ability to repel water and oils. These properties are highly desirable for applications ranging from self-cleaning surfaces and anti-fouling coatings to advanced textiles. freudenbergmedical.comyoutube.com The development of such materials involves the application of OFPD onto various substrates, either as a monomer for polymerization or as a component in a coating formulation. freudenbergmedical.commdpi.com

Advanced Computational and Data Science Approaches in Fluorinated Diketone Research

The complexity of fluorinated compounds like OFPD necessitates the use of advanced computational and data science tools to understand and predict their behavior. These approaches are becoming indispensable in accelerating the discovery and optimization of new materials and reactions.